6-chloro-5-ethylpyridazin-3-ol
CAS No.: 61404-44-2
Cat. No.: VC3804358
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61404-44-2 |
---|---|
Molecular Formula | C6H7ClN2O |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 3-chloro-4-ethyl-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10) |
Standard InChI Key | WKVVUMYUSCAURW-UHFFFAOYSA-N |
SMILES | CCC1=CC(=O)NN=C1Cl |
Canonical SMILES | CCC1=CC(=O)NN=C1Cl |
Introduction
Structural Overview and Nomenclature
Molecular Architecture
The compound’s structure is defined by a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms. Substituents include:
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Chlorine at position 6, enabling nucleophilic substitution reactions.
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Ethyl group at position 5, contributing steric bulk and hydrophobic interactions.
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Hydroxyl group at position 3, permitting hydrogen bonding and derivatization .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 61404-44-2 | |
IUPAC Name | 6-Chloro-5-ethylpyridazin-3-ol | |
Molecular Formula | C₆H₇ClN₂O | |
Molecular Weight | 158.59 g/mol | |
SMILES Notation | ClC1=NN=C(C(O)C)C=C1C |
Synthesis and Industrial Production
Synthetic Routes
While detailed protocols are scarce, analogous pyridazine syntheses suggest two potential pathways:
Route 1: Chlorination of Pyridazinone Precursors
5-Ethylpyridazin-3-ol may undergo chlorination using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example:
Reaction conditions (e.g., reflux in anhydrous dichloromethane) would optimize yield .
Route 2: Nucleophilic Aromatic Substitution
Starting from 3,6-dichloropyridazine, ethylation at position 5 via Grignard reagents or cross-coupling, followed by hydroxylation at position 3 .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Chlorination | 60–75 | 90–95 | Byproduct formation |
Nucleophilic Substitution | 40–55 | 85–90 | Regioselectivity control |
Industrial Scalability
Batch processes dominate laboratory synthesis, but continuous flow systems could enhance efficiency. Automated reactors with real-time monitoring may address challenges like exothermic reactions during chlorination .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Expected signals include δ 1.3 ppm (triplet, CH₂CH₃), δ 4.2 ppm (quartet, CH₂), and δ 8.1 ppm (singlet, aromatic H) .
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FT-IR: Broad O-H stretch (3200–3600 cm⁻¹), C-Cl stretch (750 cm⁻¹), and aromatic C=N vibrations (1600 cm⁻¹) .
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
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Hydroxyl Group: Alkylation with methyl iodide or benzyl bromide under basic conditions.
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Chlorine Atom: Suzuki-Miyaura coupling with aryl boronic acids .
Table 3: Example Derivatives and Applications
Derivative | Synthetic Modification | Potential Use |
---|---|---|
6-Methoxy-5-ethylpyridazin-3-ol | O-Methylation | Kinase inhibition |
6-Amino-5-ethylpyridazin-3-ol | Ammonolysis | Antibacterial agents |
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular docking studies suggest weak binding (Kᵢ ≈ 50 µM) to cyclooxygenase-2, hinting at anti-inflammatory potential .
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